N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
Description
Pharmacophoric Components Analysis
Benzothiazole Core: Structural Significance
The benzo[d]thiazole ring system is a privileged scaffold in medicinal chemistry due to its planar aromatic structure, which facilitates π-π stacking interactions with biological targets. The sulfur and nitrogen atoms within the thiazole ring enhance electron-deficient characteristics, promoting interactions with enzymes and receptors via hydrogen bonding and hydrophobic contacts. Benzothiazole derivatives exhibit broad-spectrum bioactivity, including antitumor effects mediated through kinase inhibition (e.g., p56lck) and DNA intercalation. The 2-position substitution on benzothiazole is critical for activity, as demonstrated in QSAR studies where electron-withdrawing groups at this position improved inhibitory potency against p56lck by 1.5–2-fold.
Morpholinopropyl Group: Functional Implications
The 3-morpholinopropyl side chain introduces a tertiary amine and oxygen heteroatoms, enhancing solubility and pharmacokinetic properties. Morpholine derivatives are known to modulate kinase selectivity by occupying hydrophobic pockets adjacent to ATP-binding sites. Molecular docking studies indicate that the morpholine ring’s oxygen forms hydrogen bonds with backbone carbonyls of methionine residues (e.g., MET319 in Lck kinases), stabilizing inhibitor-enzyme complexes. Additionally, the propyl linker provides conformational flexibility, enabling optimal positioning of the morpholine group within target binding sites.
2,3-Dihydrobenzo[b]Dioxine Component: Scaffold Relevance
The 2,3-dihydrobenzo[b]dioxine moiety contributes rigidity and stereochemical specificity to the scaffold. Its fused bicyclic structure restricts rotational freedom, favoring preorganization for target binding. The oxygen atoms in the dioxane ring participate in hydrogen bonding with polar residues, as observed in CoMFA models of benzothiazole derivatives, where electrostatic interactions accounted for 65% of activity variance. This component also enhances metabolic stability by shielding labile functional groups from oxidative degradation.
Carboxamide Linker: Binding Role Analysis
The carboxamide linker (-NH-C=O-) serves as a critical hydrogen-bond donor and acceptor, bridging the benzothiazole and dihydrobenzo[b]dioxine moieties. In 3D-QSAR models, carboxamide-containing analogs showed improved p56lck inhibition (IC50 = 0.8–1.2 µM) compared to ester or ether-linked counterparts. The linker’s flexibility allows adaptive binding to kinase active sites, as evidenced by molecular dynamics simulations where the carboxamide group maintained stable interactions with conserved lysine residues (e.g., LYS273 in Lck).
Hybrid Scaffold Design Rationale
The integration of these components follows a multi-target drug design strategy to synergize complementary pharmacological effects:
- Benzothiazole-Morpholinopropyl Synergy : The benzothiazole core targets kinase ATP-binding pockets, while the morpholinopropyl group improves solubility and selectivity.
- Dioxine-Carboxamide Complementarity : The rigid dioxine scaffold positions the carboxamide linker for optimal hydrogen bonding, enhancing binding affinity.
Table 1 : Key Structural Contributions to Biological Activity
| Component | Role in Activity | Target Interaction |
|---|---|---|
| Benzothiazole core | Kinase inhibition, DNA intercalation | π-π stacking, hydrophobic |
| Morpholinopropyl group | Solubility, kinase selectivity | Hydrogen bonding (MET319) |
| Dihydrobenzo dioxine | Metabolic stability, rigidity | Electrostatic interactions |
| Carboxamide linker | Binding affinity | Hydrogen bonding (LYS273) |
Historical Context of Constituent Pharmacophores in Drug Discovery
- Benzothiazole : First synthesized in 1887, benzothiazoles gained prominence in the 1990s with antitumor agents like 2-(4-aminophenyl)benzothiazole, which showed nanomolar activity against breast cancer cell lines.
- Morpholine Derivatives : Used since the 1970s in antifungal agents, morpholine rings became integral to kinase inhibitors (e.g., BMS-242117) by the 2000s.
- Dihydrobenzo Dioxines : Exploited in CNS drugs for their blood-brain barrier permeability, as seen in the 1980s antidepressant trazodone.
- Carboxamide Linkers : Widely adopted in protease inhibitors (e.g., HIV-1 protease inhibitors) for their hydrogen-bonding capacity.
Table 2 : Historical Milestones of Pharmacophoric Components
| Component | Key Milestone | Year |
|---|---|---|
| Benzothiazole | Antitumor activity discovery | 1996 |
| Morpholine | Kinase inhibitor applications | 2005 |
| Dihydrobenzo dioxine | CNS drug development | 1982 |
| Carboxamide | Protease inhibitor design | 1994 |
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S.ClH/c27-22(20-16-29-18-7-2-3-8-19(18)30-20)26(11-5-10-25-12-14-28-15-13-25)23-24-17-6-1-4-9-21(17)31-23;/h1-4,6-9,20H,5,10-16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQJWBHBLWPDKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)C4COC5=CC=CC=C5O4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs from the benzothiazole and sulfonamide families (Table 1). Key differences lie in substituents, functional groups, and hypothesized biological activities.
Table 1: Structural and Functional Comparison
Key Observations
Functional Groups: The target compound’s carboxamide and morpholinopropyl groups contrast with the carbohydrazide in 851978-50-2, which may reduce membrane permeability due to higher polarity . Sulfonamide groups in 863594-60-9 and 896679-10-0 suggest divergent targets (e.g., carbonic anhydrase inhibition) compared to the carboxamide-based target compound .
Solubility :
- The hydrochloride salt in the target compound likely confers superior aqueous solubility versus the neutral sulfonamide analogs (863594-60-9, 896679-10-0) .
Biological Targets :
- Benzo[d]thiazole derivatives (target compound, 851978-50-2) are linked to kinase inhibition, whereas thiazolo-pyridine sulfonamides (863594-60-9, 896679-10-0) may target enzymes like cyclooxygenase or proteases .
Research Findings and Limitations
Direct studies on the target compound are scarce, but inferences from structural analogs highlight:
- Antimicrobial Potential: Benzo[d]thiazole-carboxamide hybrids exhibit activity against Gram-positive bacteria and fungi, suggesting similar utility for the target compound .
- Kinase Inhibition : Morpholine-containing analogs demonstrate moderate activity against tyrosine kinases (e.g., EGFR), though potency may vary with substituents .
- Metabolic Stability: The morpholinopropyl group in the target compound may reduce CYP450-mediated metabolism compared to dimethylamino groups in 1052530-89-8 (a related hydrochloride salt) .
Critical Gaps
- No in vitro or in vivo data confirm the target compound’s efficacy or toxicity.
- Comparisons rely on structural analogies; experimental validation is needed.
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of benzo[d]thiazole and morpholinopropyl moieties, followed by carboxamide coupling. Critical challenges include optimizing reaction conditions (e.g., temperature, solvent choice) to enhance yield and purity. For example, strong bases (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) are often used for cyclization steps, while high temperatures (80–120°C) may be required for amide bond formation . Post-synthesis purification via column chromatography or recrystallization is essential to isolate the hydrochloride salt.
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the benzo[d]thiazole, morpholinopropyl, and dihydrodioxine moieties. Infrared (IR) spectroscopy identifies functional groups like amide C=O (1650–1700 cm⁻¹) and tertiary amine N-H stretches. High-resolution mass spectrometry (HRMS) validates the molecular formula, while HPLC ensures purity (>95%) .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : Structural analogs with benzo[d]thiazole and morpholine groups exhibit potential as kinase inhibitors or antimicrobial agents. Initial screening should include in vitro assays (e.g., enzyme inhibition, cytotoxicity against cancer cell lines) and in silico docking studies to predict target binding (e.g., ATP-binding pockets). For example, imidazole-containing analogs show activity against tyrosine kinases .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve yield in large-scale synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary factors like temperature, solvent polarity, and catalyst loading. For instance, highlights that refluxing in acetonitrile with iodine and triethylamine enhances cyclization efficiency. Reaction monitoring via TLC or HPLC ensures intermediate stability, while kinetic studies identify rate-limiting steps (e.g., amide coupling) .
Q. What strategies resolve contradictions between computational predictions and experimental biological data?
- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility unaccounted for in docking studies. Combine molecular dynamics simulations (e.g., using AMBER or GROMACS) with experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess binding affinity. notes that hybrid DFT methods (e.g., B3LYP/6-31G*) improve accuracy in modeling electronic properties .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?
- Methodological Answer : Modify substituents on the benzo[d]thiazole (e.g., chloro, methyl groups) or morpholinopropyl chain to alter steric/electronic profiles. For example, fluorination at the benzo[d]thiazole 6-position (as in ) improves metabolic stability. Use comparative assays against structurally related compounds (e.g., analogs with thiadiazole or imidazole groups) to identify key pharmacophores .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Methodological Answer : Conduct forced degradation studies (e.g., exposure to acidic/basic conditions, UV light) followed by LC-MS to identify degradation products. Plasma stability assays (37°C, pH 7.4) over 24 hours assess metabolic susceptibility. recommends using deuterated solvents in NMR to track proton exchange rates, which correlate with hydrolytic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
